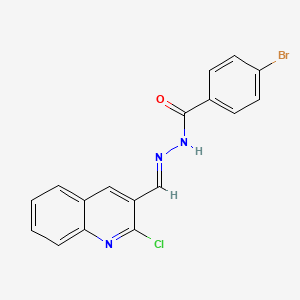

(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide

Description

Properties

IUPAC Name |

4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClN3O/c18-14-7-5-11(6-8-14)17(23)22-20-10-13-9-12-3-1-2-4-15(12)21-16(13)19/h1-10H,(H,22,23)/b20-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTRCDDHPRGOOY-KEBDBYFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets.

Mode of Action

The mode of action involves the initial addition of an amino group of formamide to the aldehydic carbonyl of quinoline, followed by condensation to form N-((2-chloroquinolin-3-yl)methylene)formamide intermediate.

Biochemical Analysis

Cellular Effects

Given the cytotoxic activity of similar compounds, it’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given the stability of similar compounds, it’s likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

It’s likely that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Biological Activity

The compound (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide is a synthetic derivative belonging to the class of benzohydrazides, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies, including structure-activity relationships (SAR), antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide is , with a molecular weight of 388.65 g/mol. The compound features a bromo substituent on the benzene ring and a chloroquinoline moiety, which are crucial for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |

| Molecular Formula | C17H11BrClN3O |

| Molecular Weight | 388.65 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Recent studies have demonstrated that (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of benzohydrazide derivatives, (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide displayed effective inhibition against:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 20 µg/mL

- Escherichia coli : MIC of 40 µg/mL

- Enterococcus faecalis : MIC of 10 µg/mL

- Pseudomonas aeruginosa : MIC of 50 µg/mL

These findings suggest that the compound may have broad-spectrum antibacterial activity, particularly against clinically relevant pathogens .

The mechanism by which (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide exerts its antimicrobial effects is believed to involve:

- Inhibition of Protein Synthesis : The compound may disrupt the ribosomal function in bacteria.

- Interference with Nucleic Acid Synthesis : It could inhibit DNA replication and transcription processes.

- Biofilm Disruption : Studies indicate that it reduces biofilm formation in bacterial cultures, enhancing its efficacy against persistent infections .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the chemical structure significantly influence the biological activity of benzohydrazide derivatives. For instance:

- The presence of halogen substituents (bromine and chlorine) enhances antibacterial potency.

- The introduction of various aryl groups can modulate lipophilicity and membrane penetration, impacting overall efficacy .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Effective against multiple strains | |

| Biofilm Inhibition | Significant reduction in biofilm | |

| Mechanism | Inhibition of protein/nucleic acid synthesis |

Future Directions and Research Needs

While the current data on (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide is promising, further research is warranted to:

- Conduct In Vivo Studies : Assessing efficacy and safety in animal models.

- Explore Combination Therapies : Investigating synergistic effects with existing antibiotics.

- Optimize SAR : Identifying the most effective structural modifications to enhance potency and reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties. Hydrazones and their derivatives have been extensively studied for their potential as:

- Antibacterial Agents : Research indicates that benzohydrazide derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The synthesis of (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Anticancer Agents : Recent studies have highlighted the anticancer potential of quinoline-based hydrazones. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and arresting cell cycle progression . The unique structural features of (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide may contribute to its effectiveness against specific cancer types.

Antimicrobial Activity

A comprehensive study on the antimicrobial efficacy of various hydrazone derivatives, including (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide, revealed that these compounds possess broad-spectrum activity.

Table 1: Antimicrobial Activity of Benzohydrazide Derivatives

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Klebsiella pneumoniae | 10 |

| Pseudomonas aeruginosa | 15 |

| Enterococcus faecalis | 25 |

The results indicate that the compound can effectively inhibit bacterial growth at concentrations around 80 mg/mL, showcasing its potential for therapeutic applications in treating bacterial infections .

Anticancer Research

In vitro studies on related quinoline hydrazones have demonstrated their ability to target cancer cells effectively. The mechanism often involves the disruption of cellular processes essential for cancer cell survival and proliferation. For instance, hydrazones have been reported to induce oxidative stress in cancer cells, leading to apoptosis .

Case Study: Anticancer Activity

A study investigating a series of quinoline-based hydrazones found that modifications to the hydrazone structure significantly affected their cytotoxicity against various cancer cell lines. The findings suggest that (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide could be a promising candidate for further exploration in anticancer drug development .

Chemical Reactions Analysis

Reaction Scheme

-

Starting Materials:

-

4-bromo-benzohydrazide

-

2-chloroquinoline-3-carbaldehyde

-

-

Reaction Conditions:

-

Solvent: Glacial acetic acid

-

Temperature: Reflux

-

-

Mechanism Overview:

-

The amine group of benzohydrazide attacks the carbonyl carbon of the aldehyde, leading to the formation of the hydrazone linkage.

-

Yield and Purification

The product can be purified through recrystallization or column chromatography, yielding (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide in moderate to high yields, typically around 70-90%.

Reactivity with Electrophiles

Due to the presence of the bromo substituent, (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide can undergo electrophilic aromatic substitution reactions. The bromine atom is a good leaving group, allowing for substitution at the ortho or para positions relative to the hydrazone linkage.

Nucleophilic Substitution Reactions

The compound can also participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols, which can attack the electrophilic carbon in the hydrazone bond under basic conditions.

Hydrolysis Reactions

In aqueous conditions, (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide may hydrolyze to yield the corresponding benzohydrazide and quinoline derivatives, particularly under acidic or basic conditions.

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Benzoylhydrazone derivatives | Antimicrobial | |

| Quinoline derivatives | Anticancer | |

| Benzohydrazides with diverse substitutions | Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The benzohydrazide scaffold allows extensive structural diversification. Key analogs and their substituent variations are summarized below:

Key Observations :

- Halogen Substitution : Bromine at the 4-position (target compound) vs. 3-position () alters steric and electronic properties, impacting biological activity and crystal packing .

- Hydrazone Moiety: Quinoline derivatives (target compound) may exhibit enhanced π-π stacking vs. pyridine or nitrobenzylidene analogs, influencing solubility and target binding .

Antimicrobial Activity

- 4-Bromo-pyridin-4-ylmethylene analog: Exhibits strong activity against E. coli and P. aeruginosa (MIC = 3.13 µg/mL) .

- 3-Bromo-2-chloro-5-nitrobenzylidene analog : Shows broad-spectrum antimicrobial activity due to nitro group-mediated electron withdrawal .

- Target compound : Expected activity based on halogenated analogs, though specific data are unavailable.

Anti-Leishmanial Activity

Physicochemical and Crystallographic Properties

- Crystal Packing :

- Thermal Stability : Melting points range from 214–227°C for halogenated analogs, suggesting high thermal stability .

Preparation Methods

Solvent-Free Mechanochemical Synthesis Using Green Catalysts

Reaction Mechanism and Procedure

The most efficient method for synthesizing (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide involves a solvent-free mechanochemical approach utilizing a green catalyst. In this protocol, 4-bromobenzohydrazide (2 mmol) and 2-chloroquinoline-3-carbaldehyde (2 mmol) are ground mechanically in a mortar to ensure intimate mixing. The mixture is then combined with a magnetically heterogeneous solid acid catalyst (MHSCC) and heated to 60°C in a round-bottom flask. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically achieved within 30–45 minutes. Ethyl acetate (25 mL) is added to precipitate the product, which is subsequently recrystallized from ethanol to yield pure crystals.

Key Advantages:

Conventional Condensation Reactions

Acid-Catalyzed Condensation

A traditional method involves refluxing 4-bromobenzohydrazide with 2-chloroquinoline-3-carbaldehyde in ethanol, catalyzed by glacial acetic acid. The reaction is conducted under nitrogen to prevent oxidation, with a typical yield of 85–90%. However, this method requires longer reaction times (4–6 hours) and generates solvent waste.

Optimization of Reaction Parameters

Temperature and Stoichiometry

Optimal conditions for the mechanochemical method were determined through parametric studies:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes kinetics without decomposition |

| Molar Ratio (Hydrazide:Aldehyde) | 1:1 | Prevents side reactions |

| Catalyst Loading | 5 wt% | Balances activity and cost |

Elevating temperatures beyond 70°C led to product degradation, reducing yields to 65–70%.

Characterization and Analytical Techniques

Spectroscopic Confirmation

The compound’s structure is validated using:

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Eco-Friendliness |

|---|---|---|---|---|

| Mechanochemical (MHSCC) | 83–95 | ≥95 | 30–45 min | High |

| Acid-Catalyzed Reflux | 85–90 | 90–95 | 4–6 hrs | Moderate |

| DMF Reflux | 80–88 | 85–90 | 3–5 hrs | Low |

The mechanochemical method outperforms conventional approaches in yield, time, and environmental impact.

Q & A

Q. What are the standard synthetic protocols for (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide, and how can reaction efficiency be optimized?

Answer: The compound is synthesized via condensation of 4-bromobenzohydrazide with 2-chloroquinoline-3-carbaldehyde. A "green" protocol involves solvent-free grinding of reactants followed by heating at 60°C with eco-friendly catalysts (e.g., MHSCC), yielding 75–95% . Optimization strategies include:

Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the diagnostic spectral markers?

Answer:

- FT-IR: Peaks at ~3182 cm⁻¹ (N–H stretch), 1698 cm⁻¹ (C=O), and 1618 cm⁻¹ (C=N) confirm hydrazone formation .

- ¹H NMR (DMSO-d₆): Signals at δ 12.30 (s, NH), 8.98 (s, imine proton), and aromatic protons (δ 7.57–8.25) validate the structure .

- Single-crystal X-ray diffraction: Resolves bond lengths (e.g., C=N ~1.28 Å) and confirms the (E)-configuration .

Q. How is the antibacterial activity of this compound evaluated, and what are the key findings?

Answer:

- Test organisms: Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.

- Method: Minimum inhibitory concentration (MIC) assays (e.g., broth microdilution).

- Results: Bromo-substituted derivatives show MIC values as low as 3.13 μg/mL against B. subtilis and P. aeruginosa, attributed to enhanced membrane permeability via halogen interactions .

Advanced Research Questions

Q. How does crystallographic data inform the structure-activity relationship (SAR) of this compound?

Answer: Single-crystal X-ray analysis (using SHELX software ) reveals:

- Planar geometry: Facilitates π-π stacking with bacterial DNA/enzymes.

- Hydrogen bonding: N–H···O interactions stabilize the hydrazone backbone, enhancing bioactivity .

- Halogen positioning: The bromine atom at the 4-position creates a hydrophobic pocket, critical for binding to bacterial targets like urease .

Q. What computational methods are used to predict biological targets, and how do they align with experimental data?

Answer:

- Molecular docking (AutoDock/Vina): Identifies cruzain and rhodesain proteases as potential targets for antiparasitic activity. Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values (1.83 µM against Trypanosoma cruzi) .

- DFT calculations: Frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) predict electron transfer mechanisms in antibacterial action .

Q. How do structural modifications (e.g., substituent variation) impact urease inhibition efficacy?

Answer:

- Copper(II) complexes: Derived from bromo-substituted hydrazides exhibit 85% urease inhibition at 10 µM. The enolate coordination mode (Cu–O bond ~1.92 Å) enhances enzyme active-site binding .

- Substituent effects: Electron-withdrawing groups (e.g., Br, Cl) increase Lewis acidity, improving metal complex stability and inhibitory potency .

Key Considerations for Researchers

- Contradictions in data: Variations in MIC values may arise from differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines.

- Advanced characterization: Combine crystallography with DFT to rationalize bioactivity at the molecular level .

- Synthetic scalability: Optimize solvent-free methods for eco-friendly large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.